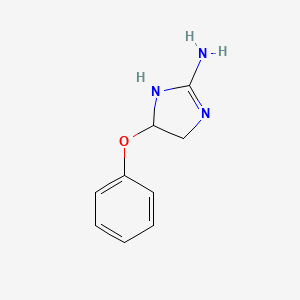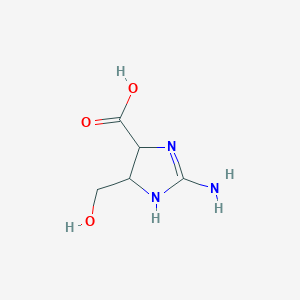![molecular formula C10H10F2N2 B15199488 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B15199488.png)
5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions and an isopropyl group at the 2nd position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoro-1H-benzo[d]imidazole and isopropyl bromide.
Alkylation Reaction: The isopropyl group is introduced through an alkylation reaction. This involves the reaction of 5,6-difluoro-1H-benzo[d]imidazole with isopropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial and fungal infections.
Medicine:
Anticancer Activity: Research has shown that this compound has potential anticancer activity, making it a candidate for drug development.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to the suppression of bacterial growth. In cancer cells, it can interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
- 5,6-difluoro-1H-benzo[d]imidazole
- 2-isopropyl-1H-benzo[d]imidazole
- 5,6-dichloro-2-isopropyl-1H-benzo[d]imidazole
Comparison:
- 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole is unique due to the presence of both fluorine atoms and an isopropyl group, which contribute to its distinct chemical and biological properties.
- 5,6-difluoro-1H-benzo[d]imidazole lacks the isopropyl group, resulting in different reactivity and biological activity.
- 2-isopropyl-1H-benzo[d]imidazole lacks the fluorine atoms, affecting its chemical stability and interactions.
- 5,6-dichloro-2-isopropyl-1H-benzo[d]imidazole has chlorine atoms instead of fluorine, leading to variations in its electronic properties and reactivity.
Properties
Molecular Formula |
C10H10F2N2 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5,6-difluoro-2-propan-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C10H10F2N2/c1-5(2)10-13-8-3-6(11)7(12)4-9(8)14-10/h3-5H,1-2H3,(H,13,14) |
InChI Key |
NXNVEZXWUGUQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC(=C(C=C2N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


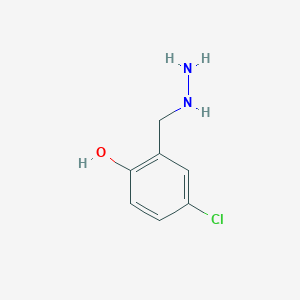
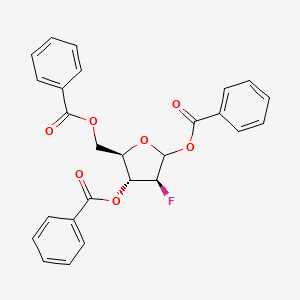
![1-(1H-benzo[d]imidazol-5-yl)ethanol](/img/structure/B15199426.png)

![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine](/img/structure/B15199440.png)

![3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15199452.png)
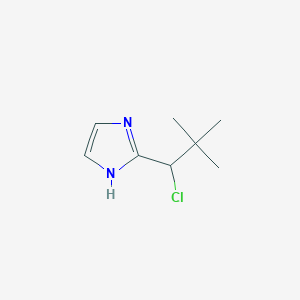
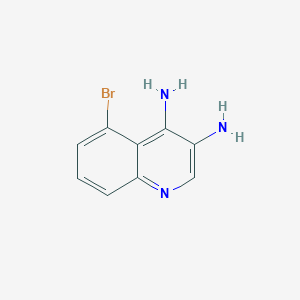
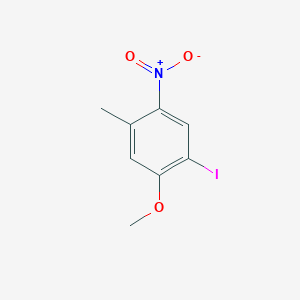

![[(1R,2R,4S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrobromide](/img/structure/B15199473.png)
